molecular formula C15H20BrNO3S B3649283 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B3649283
M. Wt: 374.3 g/mol
InChI Key: VEMHETZSDSRMOM-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of a cyclohexene ring, a bromine atom, an ethyl group, and a methoxybenzenesulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of a bromine atom, it might undergo substitution reactions. The cyclohexene ring could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information or research, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide” would require appropriate safety measures. It’s crucial to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

3-bromo-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-20-15-8-7-13(11-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMHETZSDSRMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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